molecular formula C17H20N4O5S B2805744 6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 1171855-92-7

6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2805744
CAS No.: 1171855-92-7
M. Wt: 392.43
InChI Key: MFVYGXHRXPNHGG-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex heterocyclic compound This compound features a unique structure that combines a pyrazole ring with a thieno[2,3-c]pyridine core, making it an interesting subject for research in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The pyrazole ring is then introduced via condensation reactions with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its combination of a pyrazole ring with a thieno[2,3-c]pyridine core.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(1-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-4-26-17(24)21-8-5-10-12(9-21)27-15(13(10)16(23)25-3)18-14(22)11-6-7-20(2)19-11/h6-7H,4-5,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVYGXHRXPNHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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